![molecular formula C12H8BrNO2 B3151293 4-Bromo-2-nitrobiphenyl CAS No. 70873-41-5](/img/structure/B3151293.png)
4-Bromo-2-nitrobiphenyl
Overview
Description
4-Bromo-2-nitrobiphenyl is a chemical compound with the molecular formula C12H8BrNO2 . It has a molecular weight of 278.10 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitrobiphenyl consists of 12 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4-Bromo-2-nitrobiphenyl serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates . Its bromine and nitro functional groups allow for diverse chemical transformations, making it useful in drug discovery and development.
Electron Transport Materials
In organic electronics, materials that facilitate charge transport play a crucial role. 4-Bromo-2-nitrobiphenyl has been investigated as a potential electron transport material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its electron-accepting properties contribute to efficient charge mobility.
Liquid Crystals and Display Technologies
Liquid crystals find applications in displays, including LCD screens. Researchers have explored 4-Bromo-2-nitrobiphenyl derivatives for their liquid crystalline behavior . These compounds exhibit unique orientational disorder, which could be harnessed for advanced display technologies.
Photophysical Studies
Scientists have used 4-Bromo-2-nitrobiphenyl as a model compound for photophysical studies. By examining its absorption and emission spectra, researchers gain insights into excited-state dynamics and photochemical processes . Such investigations contribute to our understanding of light-matter interactions.
Materials Science: Crystal Engineering
The crystal structure of 4-Bromo-2-nitrobiphenyl has attracted attention due to its peculiar orientational disorder . Researchers study crystal engineering principles using this compound to design novel materials with specific properties, including optical behavior and mechanical stability.
Environmental Chemistry
While not as extensively studied, 4-Bromo-2-nitrobiphenyl’s environmental fate and behavior are relevant. Researchers investigate its degradation pathways, persistence, and potential impact on ecosystems . Understanding its behavior aids in environmental risk assessment.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2-nitrobiphenyl are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers
Pharmacokinetics
Its physicochemical properties such as a density of 15±01 g/cm³ and a boiling point of 3618±220 °C at 760 mmHg have been reported .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
properties
IUPAC Name |
4-bromo-2-nitro-1-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJFRSVWOUWTDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobiphenyl |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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